1-[Difluoro(pentafluoroethoxy)methoxy]-1,2,2-trifluoroethene
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Overview
Description
1-[Difluoro(pentafluoroethoxy)methoxy]-1,2,2-trifluoroethene is a fluorinated organic compound with the molecular formula C5F10O2. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. Fluorinated compounds are often used in various industrial applications due to their stability, resistance to degradation, and unique reactivity.
Preparation Methods
The synthesis of 1-[Difluoro(pentafluoroethoxy)methoxy]-1,2,2-trifluoroethene involves several steps, including the introduction of difluoromethyl and pentafluoroethoxy groups. One common method involves the reaction of appropriate fluorinated precursors under controlled conditions. Industrial production methods may involve the use of specialized equipment to handle the highly reactive and potentially hazardous fluorinated intermediates .
Chemical Reactions Analysis
1-[Difluoro(pentafluoroethoxy)methoxy]-1,2,2-trifluoroethene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the fluorinated groups.
Cross-Coupling Reactions: The compound can be used in cross-coupling reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include organoboron compounds, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[Difluoro(pentafluoroethoxy)methoxy]-1,2,2-trifluoroethene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[Difluoro(pentafluoroethoxy)methoxy]-1,2,2-trifluoroethene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophiles. The presence of multiple fluorine atoms can also influence the electronic properties of the compound, making it a valuable tool in the study of reaction mechanisms and molecular interactions .
Comparison with Similar Compounds
1-[Difluoro(pentafluoroethoxy)methoxy]-1,2,2-trifluoroethene can be compared with other fluorinated compounds, such as:
Difluoro[1,1,2,2-tetrafluoro-2-(pentafluoroethoxy)ethoxy]acetic acid: This compound has a similar structure but includes an acetic acid moiety, which imparts different reactivity and applications.
Methoxyflurane: A fluorinated ether used as an anesthetic, which has different pharmacological properties and applications.
The uniqueness of this compound lies in its specific combination of fluorinated groups, which provide a distinct set of chemical and physical properties that are valuable in various scientific and industrial applications.
Properties
CAS No. |
346662-93-9 |
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Molecular Formula |
C5F10O2 |
Molecular Weight |
282.04 g/mol |
IUPAC Name |
1-[difluoro(1,2,2-trifluoroethenoxy)methoxy]-1,1,2,2,2-pentafluoroethane |
InChI |
InChI=1S/C5F10O2/c6-1(7)2(8)16-5(14,15)17-4(12,13)3(9,10)11 |
InChI Key |
RPVHAQMBUQOLBM-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(F)F)(OC(OC(C(F)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
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